N-(3-methylbutyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
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Overview
Description
N-(3-methylbutyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a complex organic compound that features a unique combination of functional groups. It is characterized by the presence of a naphthalene ring, a pyrazolo[1,5-a]pyrazine moiety, and a sulfanylacetamide linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylbutyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Attachment of the naphthalene ring: This step involves the coupling of the naphthalene derivative with the pyrazolo[1,5-a]pyrazine core using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Introduction of the sulfanylacetamide group: The final step involves the nucleophilic substitution of a suitable acetamide derivative with a thiol group, followed by the attachment of the 3-methylbutyl group through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylbutyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to modify the pyrazolo[1,5-a]pyrazine core or the naphthalene ring using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and nucleophiles like amines and thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrazolo[1,5-a]pyrazine derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
N-(3-methylbutyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-methylbutyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through the modulation of signaling pathways, inhibition of enzyme activity, or binding to receptor sites, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
N-(3-methylbutyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide: shares similarities with other compounds containing pyrazolo[1,5-a]pyrazine cores, naphthalene rings, or sulfanylacetamide linkages.
Examples: Compounds such as N-(3-methylbutyl)-2-{[2-(phenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide and N-(3-methylbutyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide.
Uniqueness
- The unique combination of functional groups in This compound imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H24N4OS |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-(3-methylbutyl)-2-(2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide |
InChI |
InChI=1S/C23H24N4OS/c1-16(2)10-11-24-22(28)15-29-23-21-14-20(26-27(21)13-12-25-23)19-9-5-7-17-6-3-4-8-18(17)19/h3-9,12-14,16H,10-11,15H2,1-2H3,(H,24,28) |
InChI Key |
WFEOFSNRKBBEFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)CSC1=NC=CN2C1=CC(=N2)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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